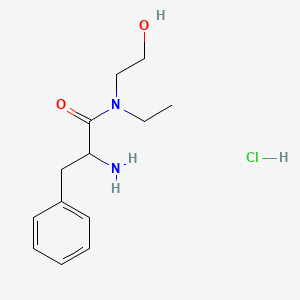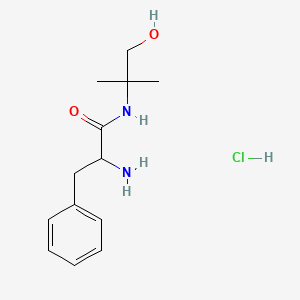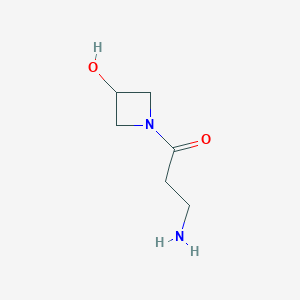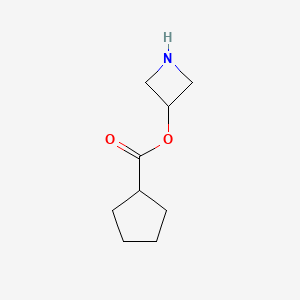![molecular formula C9H23Cl2N3O B1525241 2-アミノ-N-[3-(ジメチルアミノ)プロピル]-2-メチルプロパンアミド二塩酸塩 CAS No. 1220037-96-6](/img/structure/B1525241.png)
2-アミノ-N-[3-(ジメチルアミノ)プロピル]-2-メチルプロパンアミド二塩酸塩
概要
説明
“2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride” is a chemical compound that is used in the preparation of some surfactants . It is also used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .
Synthesis Analysis
The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis
The molecular formula of the compound is C12H19N3O . The average mass is 221.299 Da and the monoisotopic mass is 221.152817 Da .Chemical Reactions Analysis
The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C). The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical and Chemical Properties Analysis
The compound is a colorless to light yellow transparent liquid . It has a relative density of 0.84 (20℃), a boiling point of 220-223℃, and a freezing point of -75℃ . It is soluble in water and is alkaline .科学的研究の応用
分子生物学
DMAMCLは、ホルマリン固定パラフィン包埋(FFPE)組織からの小型リボ核酸(RNA)種の固定後架橋に、分子生物学において価値があります 。この用途は、細胞および組織における特定のRNA配列の存在と位置を視覚化および研究するために使用される蛍光in situハイブリダイゼーション(FISH)および免疫蛍光(IF)などの技術に不可欠です。
材料科学
材料科学では、DMAMCLは、マウス肺抽出物などの生物学的抽出物によるナノファイバーマトリックスの架橋に使用できます 。この用途は、組織工学および再生医療に使用できる生体模倣材料を作成するために重要です。
分析化学
この化合物は、分析化学で使用され、クロマトグラフィーおよび質量分析において、移動相の成分または較正用の標準として使用される場合があります 。これらの技術は、化学化合物の分離、同定、および定量に不可欠です。
産業用途
DMAMCLの特性により、さまざまな産業用途に適しています。 エポキシ樹脂の硬化剤、燃料添加剤、および染料、農薬、および結合剤の製造に使用できます 。これらの用途は、化合物の汎用性を研究室を超えて示しています。
作用機序
Target of Action
The primary target of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is the formation of peptide bonds in biochemical research . It interacts with carboxyl and amino groups of amino acids to form peptide backbones .
Mode of Action
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride acts as a catalyst in the formation of peptide bonds. It facilitates the efficient combination of carboxyl and amino groups with amino acids, resulting in the formation of peptide backbones .
Biochemical Pathways
The compound plays a crucial role in peptide synthesis, a biochemical pathway that leads to the formation of proteins. The downstream effects include the creation of complex protein structures that are essential for various biological functions .
Pharmacokinetics
As a water-soluble reagent, it is expected to have good bioavailability .
Result of Action
The result of the action of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is the formation of peptide bonds, leading to the creation of peptide backbones. This is a fundamental process in protein synthesis, impacting various cellular functions .
Safety and Hazards
生化学分析
Biochemical Properties
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with amine-containing monomers, affecting the copolymerization process . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and activity of the biomolecules involved.
Cellular Effects
The effects of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the content of amine units in copolymers at low conversions , which can have downstream effects on cellular processes. Additionally, its interaction with cellular membranes can alter membrane fluidity and permeability, impacting various cellular functions.
Molecular Mechanism
At the molecular level, 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein conformation. For example, it has been shown to interact with N,N,N’,N’-tetramethyl-1,3-propanediamine, influencing the formation of quaternary alkylammonium conjugates . These molecular interactions are critical for understanding the compound’s mechanism of action.
Metabolic Pathways
2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular function. The localization of the compound within the cell can impact its activity and interactions with other biomolecules .
特性
IUPAC Name |
2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1525159.png)
![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)
![2-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525161.png)


![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine](/img/structure/B1525174.png)




